N-Butanoyl-5-methoxytryptamine

HIF-1α inhibition Tumor hypoxia Anti-angiogenesis

N-Butanoyl-5-methoxytryptamine (CAS 153342-21-3, also referred to as N-butyryl-5-methoxytryptamine or NB-5-MT) is a synthetic melatonin analog in which the N-acetyl group of melatonin has been replaced by an N-butanoyl moiety. It is classified as an indole-based tryptamine derivative and acts as a ligand at melatonin receptor subtypes.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 153342-21-3
Cat. No. B115816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butanoyl-5-methoxytryptamine
CAS153342-21-3
Synonyms5-methoxy N-butanoyltryptamine
N-butanoyl-5-methoxytryptamine
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H20N2O2/c1-3-4-15(18)16-8-7-11-10-17-14-6-5-12(19-2)9-13(11)14/h5-6,9-10,17H,3-4,7-8H2,1-2H3,(H,16,18)
InChIKeyKIHVPIRTWGPOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butanoyl-5-methoxytryptamine (CAS 153342-21-3): A Differentiated Melatonin Analog for Hypoxia-Signaling Research


N-Butanoyl-5-methoxytryptamine (CAS 153342-21-3, also referred to as N-butyryl-5-methoxytryptamine or NB-5-MT) is a synthetic melatonin analog in which the N-acetyl group of melatonin has been replaced by an N-butanoyl moiety [1]. It is classified as an indole-based tryptamine derivative and acts as a ligand at melatonin receptor subtypes [2]. A defining characteristic that separates NB-5-MT from melatonin and many other melatonin analogs is its markedly enhanced ability to target and downregulate Hypoxia-Inducible Factor-1α (HIF-1α), a key transcriptional regulator of tumor angiogenesis and metastasis [3].

Why N-Butanoyl-5-methoxytryptamine Cannot Be Substituted by Melatonin or Other Acyl-Tryptamines


Simple substitution based on the shared melatonin receptor affinity is invalid for N-Butanoyl-5-methoxytryptamine (NB-5-MT). While melatonin and its analogs like N-propanoyl-7-bromo-5-methoxytryptamine exhibit some shared binding properties [1], the introduction of the N-butanoyl side chain in NB-5-MT fundamentally alters its pharmacological profile beyond receptor binding. The critical differentiator is its unique and potent HIF-1α targeting activity, which is not exhibited to the same degree by the parent compound melatonin or by halogenated analogs [2]. This gain-of-function is mediated, at least in part, by significantly enhanced cellular uptake, a property not shared by melatonin and responsible for its superior anti-angiogenic effects [2]. Therefore, substituting NB-5-MT with other melatonin analogs will fail to recapitulate its hypoxia-modulating properties in experimental systems.

Quantifiable Differentiation of N-Butanoyl-5-methoxytryptamine: Head-to-Head Evidence vs. Melatonin and In-Class Analogs


Superior HIF-1α Protein Downregulation: NB-5-MT is the Most Potent Among Tested Melatonin Derivatives

In a comparative screen of melatonin derivatives, N-butyryl-5-methoxytryptamine (NB-5-MT, compound 2) exhibited the most potent activity in reducing HIF-1α protein expression levels. While quantitative fold-change values are not provided in the abstract, the study directly ranks NB-5-MT as superior to melatonin (N-acetyl-5-methoxytryptamine) and several other synthesized analogs (including compounds 1, 6, and 7) in this specific functional assay [1].

HIF-1α inhibition Tumor hypoxia Anti-angiogenesis

Functional Anti-Angiogenic Activity: NB-5-MT Shows Improved Efficacy Over Melatonin

The enhanced HIF-1α targeting translates to a functional advantage. The study demonstrates that NB-5-MT shows improved anti-angiogenic activity in vitro and in vivo compared with its parent compound, melatonin. This functional superiority is attributed to the molecule's enhanced cellular uptake, a pharmacokinetic property not associated with melatonin [1].

Anti-angiogenesis Tube formation assay Endothelial cells

Enhanced Cellular Uptake: A Pharmacokinetic Advantage Over Melatonin

A key mechanistic finding is that NB-5-MT's superior anti-angiogenic activity is due to its enhanced cellular uptake compared with melatonin. This indicates that the N-butanoyl substitution confers a desirable pharmacokinetic property at the cellular level, leading to higher intracellular concentrations of the active compound [1].

Cellular pharmacokinetics Drug uptake Melatonin analog

Structure-Activity Relationship: N-Butanoyl Extension is Critical for Maintaining Biological Activity, Unlike Other Modifications

A foundational structure-activity relationship (SAR) study on melatonin analogs established that extension of the acetyl side-chain to propionyl or butyryl is tolerated without a decrease in biological activity, whereas many other chemical modifications at this position lead to a loss of function [1]. This principle validates the design of NB-5-MT and differentiates it from analogs with shorter or bulkier acyl chains that may have reduced potency.

Melatonin SAR Acyl chain extension Receptor tolerance

Receptor Binding Profile: Context from a Highly Potent 2-Iodo Analog

The 2-iodinated derivative of NB-5-MT, 2-iodo-N-butanoyl-5-methoxytryptamine (2-IbMT), is a well-characterized, potent full agonist at melatonin receptors. It demonstrates 87-fold greater potency than melatonin in melanophore assays and a 34-fold increase in affinity at the chicken brain 2-[125I]aMT binding site . While this data is for the 2-iodo derivative and not the non-halogenated parent compound NB-5-MT, it provides class-level evidence that the N-butanoyl-5-methoxytryptamine scaffold is highly competent for high-affinity melatonin receptor engagement when appropriately substituted, supporting its use as a backbone for developing potent receptor ligands.

Melatonin receptor MT1/MT2 agonist Binding affinity

High-Value Application Scenarios for N-Butanoyl-5-methoxytryptamine Based on Verified Evidence


Investigating HIF-1α-Dependent Hypoxia Signaling in Cancer Models

NB-5-MT is the compound of choice for experiments aiming to pharmacologically suppress the HIF-1α pathway in cancer cell lines. Its demonstrated ability to potently reduce HIF-1α protein levels and transcriptional activity, as shown in HCT116 colorectal cancer cells, makes it the most effective tool among tested melatonin analogs for this specific purpose [1]. Use it as a positive control or mechanistic probe in studies of tumor hypoxia.

Functional Angiogenesis Assays (In Vitro and In Vivo)

For researchers employing endothelial tube formation assays, aortic ring assays, or in vivo models of angiogenesis (e.g., Matrigel plug assays), NB-5-MT should be prioritized over melatonin. Its improved anti-angiogenic efficacy is directly linked to enhanced cellular uptake, a property that overcomes a key limitation of melatonin [1]. This makes NB-5-MT a superior standard for benchmarking the activity of novel anti-angiogenic compounds.

Melatonin Receptor Ligand Development and Radioligand Synthesis

The N-butanoyl-5-methoxytryptamine scaffold serves as a privileged starting point for the development of high-affinity melatonin receptor ligands. The demonstrated 87-fold increased potency of its 2-iodinated analog (2-IbMT) validates this scaffold for designing radioligands or fluorescent probes for receptor binding studies . Procure NB-5-MT as a key intermediate for structure-activity relationship (SAR) explorations aimed at developing selective MT1 or MT2 modulators.

Pharmacokinetic Studies of Cellular Uptake and Retention

Given the evidence for its enhanced cellular uptake compared to melatonin, NB-5-MT can be utilized as a model compound to study the cellular pharmacokinetics of indole-based drugs. Comparative uptake and efflux studies between NB-5-MT and melatonin can help elucidate the structural determinants governing intracellular accumulation of this pharmacophore class [1].

Quote Request

Request a Quote for N-Butanoyl-5-methoxytryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.